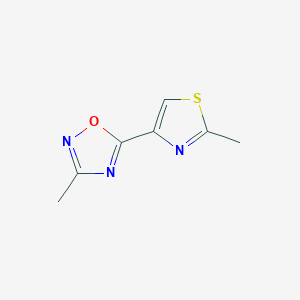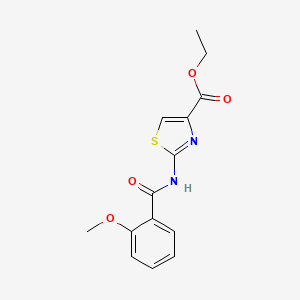![molecular formula C18H21N3O2 B2824730 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380085-92-5](/img/structure/B2824730.png)
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, piperidine, undergoes a reaction with cyclopropanecarbonyl chloride to form 1-(Cyclopropanecarbonyl)piperidine.
Alkylation: The piperidine derivative is then alkylated with a suitable alkylating agent to introduce the quinazolinone moiety.
Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: A related compound with similar structural features but different biological activities.
Other Quinazolinones: Compounds like 4-quinazolinone derivatives, which also exhibit diverse biological activities.
Uniqueness
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core with a cyclopropanecarbonyl-piperidine moiety, which may confer distinct biological properties and therapeutic potential .
Propiedades
IUPAC Name |
3-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(14-5-6-14)20-9-7-13(8-10-20)11-21-12-19-16-4-2-1-3-15(16)18(21)23/h1-4,12-14H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOJZAEPTVDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
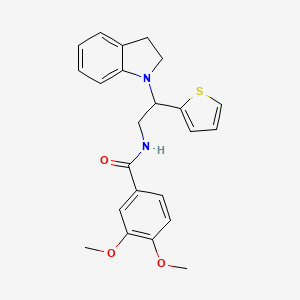
![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)
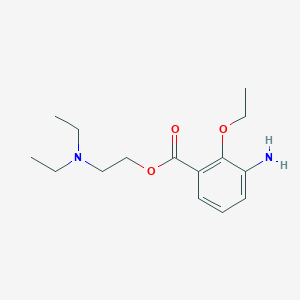
![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)
![3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B2824659.png)
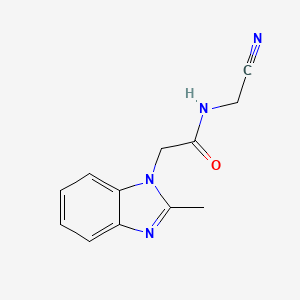
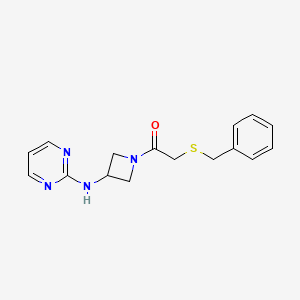
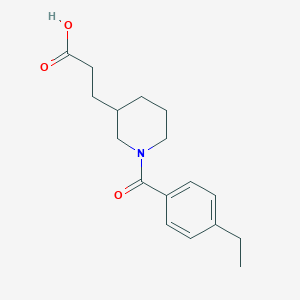
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
